molecular formula C9H9BrF2O B596458 1-Bromo-3,4-difluoro-2-isopropoxybenzene CAS No. 1242070-97-8

1-Bromo-3,4-difluoro-2-isopropoxybenzene

Cat. No.: B596458
CAS No.: 1242070-97-8
M. Wt: 251.071
InChI Key: KPOMDAQNELQWAQ-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9BrF2O. It is a brominated and fluorinated aromatic ether, characterized by the presence of bromine, fluorine, and an isopropoxy group attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-Bromo-3,4-difluoro-2-isopropoxybenzene typically involves the bromination and fluorination of a suitable precursor, followed by the introduction of the isopropoxy group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Bromo-3,4-difluoro-2-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions like Suzuki, Heck, or Sonogashira couplings to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-3,4-difluoro-2-isopropoxybenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-difluoro-2-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity, allowing it to modulate biological pathways. The isopropoxy group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

1-Bromo-3,4-difluoro-2-isopropoxybenzene can be compared with similar compounds such as:

    1-Bromo-4-fluoro-2-isopropoxybenzene: This compound has one less fluorine atom, which may affect its reactivity and binding properties.

    1-Bromo-2-fluoro-4-methoxybenzene: The presence of a methoxy group instead of an isopropoxy group alters its chemical and physical properties.

    1-Bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-9-6(10)3-4-7(11)8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOMDAQNELQWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249143
Record name 1-Bromo-3,4-difluoro-2-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242070-97-8
Record name 1-Bromo-3,4-difluoro-2-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242070-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,4-difluoro-2-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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